Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate
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Overview
Description
Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiroheptane ring system. It is primarily used in research and development settings, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate involves several steps. One common synthetic route includes the following steps:
Formation of the spirocyclic ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ester group: This step typically involves esterification reactions using methanol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}-3-oxopropanoate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but differs in its functional groups.
2,6-Diazaspiro[3.3]heptane derivatives: These compounds share the spirocyclic core but have different substituents, leading to variations in their chemical properties and applications.
The uniqueness of Methyl 3-{2,6-diazaspiro[3
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 3-(2,6-diazaspiro[3.3]heptan-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H14N2O3/c1-14-8(13)2-7(12)11-5-9(6-11)3-10-4-9/h10H,2-6H2,1H3 |
InChI Key |
LLCQKKMBQPYMGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)N1CC2(C1)CNC2 |
Origin of Product |
United States |
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